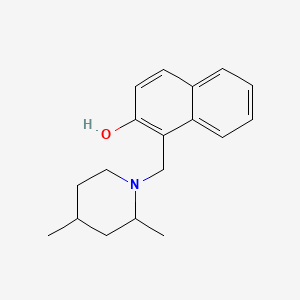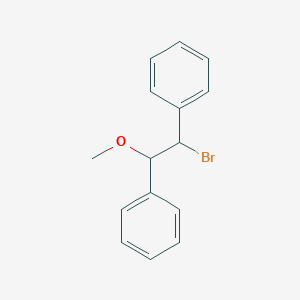
(1-Bromo-2-methoxy-2-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-methoxy-2-phenylethyl)benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom and a methoxy group are attached to the benzene ring. This compound is also known by other names such as o-Bromoanisole and o-Bromophenyl methyl ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methoxy-2-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of anisole (methoxybenzene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
- Formation of the electrophilic bromine cation (Br+).
- The electrophile (Br+) attacks the benzene ring, forming a sigma complex.
- Deprotonation of the sigma complex to restore aromaticity, yielding the brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-methoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(1-Bromo-2-methoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-methoxy-2-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
o-Bromoanisole: Similar structure but lacks the phenylethyl group.
o-Bromophenyl methyl ether: Similar structure but lacks the methoxy group.
2-Bromoanisole: Similar structure but with different substitution pattern.
Uniqueness
(1-Bromo-2-methoxy-2-phenylethyl)benzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a phenylethyl group.
Propiedades
Número CAS |
13921-79-4 |
|---|---|
Fórmula molecular |
C15H15BrO |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
(1-bromo-2-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H15BrO/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15H,1H3 |
Clave InChI |
YQDWIYTYLCOQEY-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
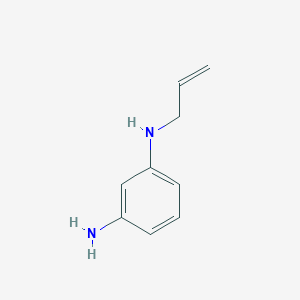
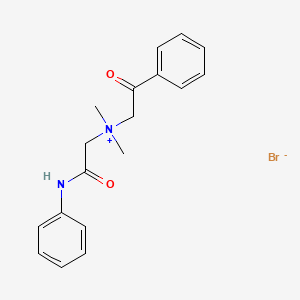
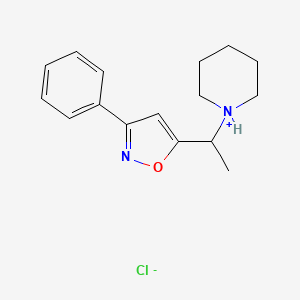
![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
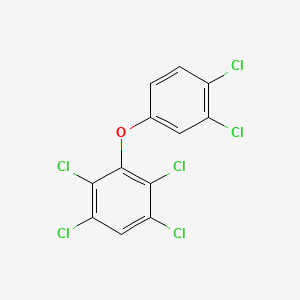
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)

![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
